molecular formula C22H17BrN2O3 B2566738 3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-04-2

3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2566738
CAS RN: 921919-04-2
M. Wt: 437.293
InChI Key: SNZOPSPLBZXLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Oxazepines and Their Photophysical Properties

    Petrovskii et al. (2017) synthesized a nonplanar oxazapolyheterocycle, showcasing a strong blue emission in dichloromethane, indicating potential applications in materials science for its unique photophysical properties (Petrovskii et al., 2017).

  • Antipyrine-like Derivatives and Their Intermolecular Interactions

    Saeed et al. (2020) reported on the synthesis and X-ray structure characterization of antipyrine derivatives, highlighting their solid-state structures and potential for designing new molecular materials with specific interaction patterns (Saeed et al., 2020).

  • Synthesis of Dibenzo Oxazepines

    Tayade and Kale (2016) discussed the oxidative cyclization of dibenzo oxazepines, providing insights into novel synthetic pathways for these compounds, which could be relevant for the development of new pharmaceuticals or materials (Tayade & Kale, 2016).

  • One-Pot Synthesis Techniques

    Luo et al. (2014) described a one-pot synthesis approach for dibenz[b,f][1,4]oxazepines, showcasing the efficiency and versatility of this method in producing complex heterocyclic systems, which could be beneficial for rapid drug development (Luo et al., 2014).

Potential Pharmacological Activities

  • Protein-Tyrosine Kinase Inhibitors

    Li et al. (2017) synthesized 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and evaluated their activity as protein-tyrosine kinase inhibitors, indicating potential applications in cancer therapy (Li et al., 2017).

  • Kinase Inhibitor Synthesis and Scale-Up

    Naganathan et al. (2015) reported on the synthesis and process development for a scalable production of a benzoxazepine-containing kinase inhibitor, highlighting the compound's relevance in therapeutic applications (Naganathan et al., 2015).

properties

IUPAC Name

3-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZOPSPLBZXLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.